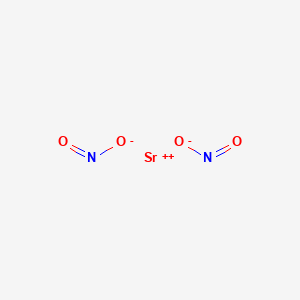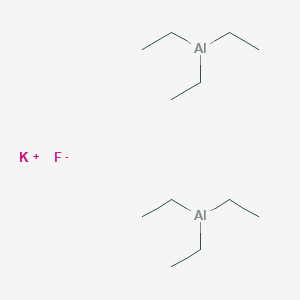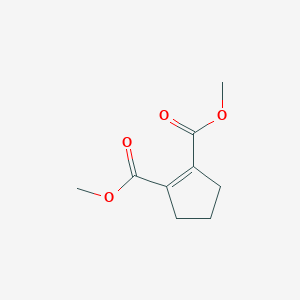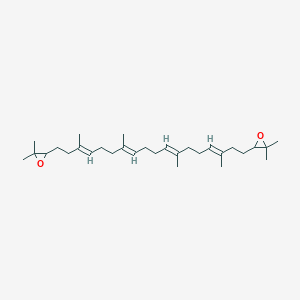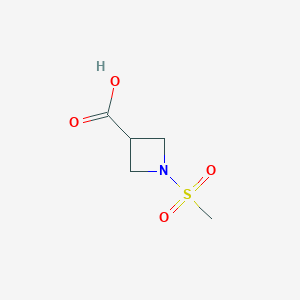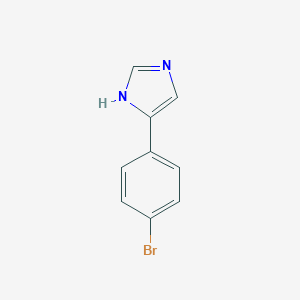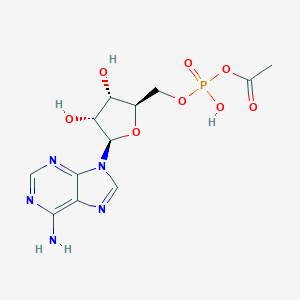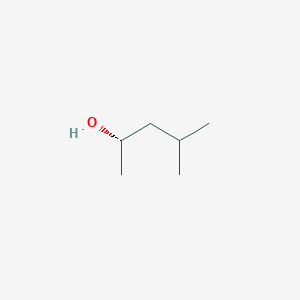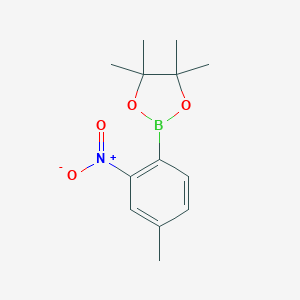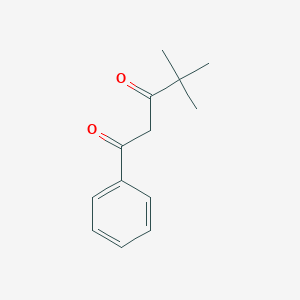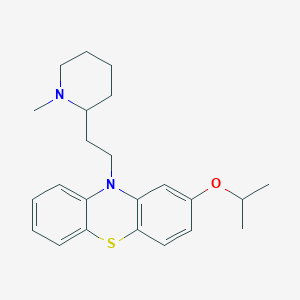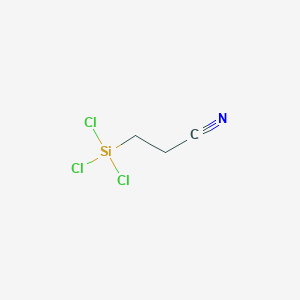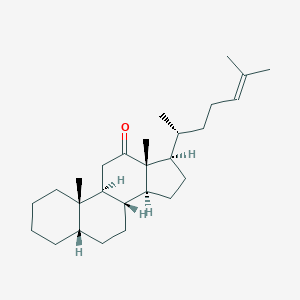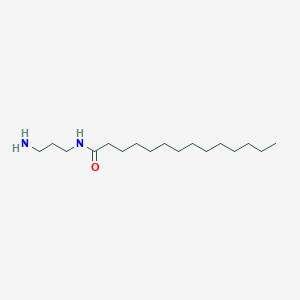
Tetradecanamide, N-(3-aminopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)myristamide (NAPM), is a synthetic amide compound that has gained significant attention in recent years due to its potential applications in scientific research. NAPM is a member of the fatty acid amide family and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of NAPM is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in many physiological processes, including pain, inflammation, and mood regulation. NAPM has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
NAPM has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, NAPM has been shown to have antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NAPM is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, NAPM has been shown to have a wide range of biological effects, making it a versatile compound for scientific research. However, one of the limitations of NAPM is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on NAPM. One area of research is in the development of NAPM analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of NAPM and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of NAPM, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of NAPM involves the reaction of myristic acid with ethylenediamine in the presence of a catalyst. The resulting product is purified using a series of chromatography techniques to obtain pure NAPM. The synthesis of NAPM is a relatively straightforward process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
NAPM has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that NAPM can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
13482-06-9 |
|---|---|
Nombre del producto |
Tetradecanamide, N-(3-aminopropyl)- |
Fórmula molecular |
C17H36N2O |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)tetradecanamide |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20) |
Clave InChI |
OTCJNNORZZUDIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCCN |
Otros números CAS |
13482-06-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



